2-((Trimethylsilyl)ethynyl)nicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2Si/c1-14(2,3)8-6-11-10(9-12)5-4-7-13-11/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJSSNFIXWEMTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539931 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97308-49-1 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 2 Trimethylsilyl Ethynyl Nicotinonitrile
Transformations at the Trimethylsilylethynyl Moiety
The reactivity of the trimethylsilylethynyl group is central to the utility of 2-((trimethylsilyl)ethynyl)nicotinonitrile as a building block in organic synthesis. This moiety can undergo a variety of transformations, including desilylation, cycloadditions, cross-coupling reactions, and additions to the triple bond.
Stereoselective Desilylation Reactions to Access Terminal Alkynes
The removal of the trimethylsilyl (B98337) (TMS) group is a fundamental transformation that unmasks the terminal alkyne, 2-ethynylnicotinonitrile. This desilylation is typically accomplished under mild conditions, preserving the integrity of the sensitive cyano and pyridine (B92270) functionalities. The reaction is a crucial step preceding further transformations that require a terminal alkyne, such as the Sonogashira coupling or cycloaddition reactions.
Common reagents for this purpose include fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in a protic solvent like methanol. researchgate.net The choice of reagent and conditions can be tailored to the specific requirements of the subsequent reaction steps.
Table 1: Representative Desilylation Conditions
| Reagent | Solvent | Typical Conditions | Reference |
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room temperature | researchgate.net |
| Potassium carbonate (K2CO3) | Methanol (MeOH) | Room temperature | |
| Cesium fluoride (CsF) | Acetonitrile (MeCN) | Room temperature |
The resulting 2-ethynylnicotinonitrile is a key intermediate for a variety of subsequent chemical transformations.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Other Click Chemistry Applications
The terminal alkyne, generated via desilylation of this compound, is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." illinois.edu This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The resulting triazole-linked pyridine structures are of significant interest in medicinal chemistry and materials science. nih.govijpsjournal.com
The CuAAC reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups. tcichemicals.com The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. nih.gov
The general scheme for the CuAAC reaction involving 2-ethynylnicotinonitrile is as follows:
Step 1: Desilylation: this compound is converted to 2-ethynylnicotinonitrile.
Step 2: Cycloaddition: The resulting terminal alkyne reacts with an organic azide (B81097) (R-N3) in the presence of a copper(I) catalyst to yield the corresponding 1-(pyridin-2-yl)-4-substituted-1H-1,2,3-triazole.
The robust nature of this reaction allows for the facile construction of complex molecular architectures. mdpi.comresearchgate.netmdpi.com
Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Alkyne Functionality (e.g., Heck, Sonogashira, Suzuki-Miyaura)
The alkyne functionality of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Sonogashira Coupling: The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org After desilylation to 2-ethynylnicotinonitrile, the terminal alkyne can be coupled with a variety of aryl or vinyl halides to produce substituted 2-alkynylpyridine derivatives. youtube.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org The trimethylsilyl group can also be utilized as a protecting group in Sonogashira coupling sequences, allowing for selective reactions at other sites before its removal and subsequent coupling. gelest.com
Table 2: Typical Sonogashira Coupling Reaction Components
| Component | Role | Example | Reference |
| Palladium Catalyst | Primary catalyst for C-C bond formation | Pd(PPh3)4, PdCl2(PPh3)2 | libretexts.org |
| Copper(I) Co-catalyst | Activates the terminal alkyne | CuI | libretexts.org |
| Base | Neutralizes HX by-product | Triethylamine (B128534), Diisopropylamine | wikipedia.org |
| Substrates | Terminal alkyne and aryl/vinyl halide | 2-Ethynylnicotinonitrile, Iodobenzene | libretexts.org |
Other Cross-Coupling Reactions: While Sonogashira is the most direct coupling involving the alkyne, other palladium-catalyzed reactions can be employed. For instance, after hydroboration or other additions to the alkyne to form a vinylboronate or other organometallic species, Suzuki-Miyaura or Stille couplings can be performed. Furthermore, Hiyama-type couplings have been reported for related 2-trimethylsilylpyridines, where the silyl (B83357) group itself participates in the cross-coupling with aryl halides, offering a direct route to 2-arylpyridines. researchgate.netresearchgate.net These methods expand the synthetic utility of the initial building block to a wider range of substituted pyridines. rsc.orgmdpi.comrsc.org
Nucleophilic and Electrophilic Additions to the Triple Bond (e.g., Hydration, Halogenation, Hydroboration)
The carbon-carbon triple bond in the desilylated 2-ethynylnicotinonitrile is susceptible to both nucleophilic and electrophilic addition reactions. wikipedia.orgfiveable.mekhanacademy.org
Hydration: Acid-catalyzed hydration of the alkyne, typically in the presence of a mercury(II) salt, follows Markovnikov's rule to yield the corresponding methyl ketone, 2-(1-oxoethyl)nicotinonitrile, via an enol intermediate.
Halogenation: The addition of halogens such as bromine (Br2) or chlorine (Cl2) across the triple bond can lead to the corresponding dihaloalkene and, with excess halogen, the tetrahaloalkane. youtube.com
Hydroboration: Reaction with boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation (e.g., with hydrogen peroxide and sodium hydroxide), results in the anti-Markovnikov addition of water across the triple bond, yielding the corresponding aldehyde, 2-(formylmethyl)nicotinonitrile.
Nucleophilic Addition: The triple bond, being part of a conjugated system with the electron-withdrawing nitrile group, can also undergo nucleophilic addition. rsc.orgcapes.gov.br Strong nucleophiles can add to the alkyne, with the regioselectivity influenced by the electronic nature of the pyridine ring.
Reactivity of the Nicotinonitrile Heterocyclic Core
The pyridine ring of this compound, being an electron-deficient heterocycle, exhibits its own characteristic reactivity.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The pyridine ring is generally susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups. stackexchange.comyoutube.com In this compound, the presence of the cyano group and the ethynyl (B1212043) moiety enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr). youtube.comnih.govorgsyn.orgacs.org
Nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (C4 and C6). stackexchange.comyoutube.comyoutube.com The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, drives the reaction. stackexchange.com In this specific molecule, a leaving group would need to be present at the 4- or 6-position for a substitution reaction to occur. If a suitable leaving group (e.g., a halide) is present, it can be displaced by a variety of nucleophiles. capes.gov.br
Table 3: Factors Influencing SNAr on the Pyridine Ring
| Factor | Description |
| Electron-Withdrawing Groups | The cyano and ethynyl groups increase the ring's electrophilicity. |
| Position of Attack | Nucleophiles preferentially attack the C4 and C6 positions. stackexchange.comyoutube.com |
| Leaving Group | A good leaving group (e.g., F, Cl, Br) is required for the substitution to proceed. nih.gov |
| Nucleophile | Strong nucleophiles such as alkoxides, amines, and thiolates are typically used. |
This reactivity pathway offers a means to further functionalize the pyridine core, complementing the transformations possible at the alkynyl side chain.
Functional Group Interconversions of the Nitrile Group (e.g., Hydrolysis to Amides/Acids, Reduction to Amines)
The nitrile group is a versatile functional group that can be converted into other important chemical moieties, such as amides, carboxylic acids, and amines. While specific documented examples for this compound are not extensively reported in readily available literature, its reactivity can be predicted based on established chemical principles for nitrile transformations.
Hydrolysis to Amides and Carboxylic Acids The hydrolysis of nitriles can proceed in two stages: first to an amide, and then to a carboxylic acid. chemguide.co.uk This transformation can be achieved under either acidic or basic conditions, typically requiring heat.
Under acidic conditions, such as refluxing with dilute hydrochloric acid, the nitrile is converted directly to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukyoutube.com The intermediate amide is also hydrolyzed under these conditions. masterorganicchemistry.com For this compound, this would yield 2-((trimethylsilyl)ethynyl)nicotinic acid.
Basic hydrolysis, accomplished by heating with an aqueous solution of a base like sodium hydroxide, initially forms the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. chemguide.co.ukyoutube.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. chemguide.co.uk
It is important to note that the hydrolysis of amides themselves requires vigorous conditions, reflecting their stability. masterorganicchemistry.com
Reduction to Amines The nitrile group can be reduced to a primary amine. A variety of reducing agents can accomplish this transformation. youtube.com Reagents like lithium aluminum hydride (LiAlH₄) are effective for reducing nitriles to primary amines. organic-chemistry.org Another common method is catalytic hydrogenation.
Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, has been shown to reduce a wide range of aromatic and aliphatic nitriles to their corresponding primary amines in high yields. nih.govorganic-chemistry.orgresearchgate.net This reducing system can tolerate the presence of unconjugated alkynes, suggesting it could be a suitable method for the selective reduction of the nitrile group in this compound without affecting the ethynyl moiety. organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net
The table below summarizes the expected functional group interconversions of the nitrile group.
| Transformation | Reagents and Conditions | Expected Product from this compound |
| Acidic Hydrolysis | Dilute HCl, Heat (reflux) | 2-((Trimethylsilyl)ethynyl)nicotinic acid |
| Alkaline Hydrolysis | 1. NaOH(aq), Heat (reflux) 2. H₃O⁺ | 2-((Trimethylsilyl)ethynyl)nicotinic acid |
| Reduction | 1. LiAlH₄ 2. H₂O | (2-((Trimethylsilyl)ethynyl)pyridin-3-yl)methanamine |
| Reduction | Diisopropylaminoborane / cat. LiBH₄ | (2-((Trimethylsilyl)ethynyl)pyridin-3-yl)methanamine |
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. total-synthesis.com The reaction proceeds via a two-step mechanism: initial attack of the aromatic ring on an electrophile to form a positively charged intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electron deficiency deactivates the ring towards attack by electrophiles compared to benzene. quora.com When substitution does occur, it preferentially takes place at the C-3 position. quora.com Attack at the C-2 or C-4 positions leads to a highly unfavorable resonance structure where the positive charge resides on the electronegative nitrogen atom. quora.com
In the case of this compound, the pyridine ring is further deactivated by the presence of two strong electron-withdrawing groups: the nitrile (cyano) group and the (trimethylsilyl)ethynyl group, both located at the C-2 position. These groups significantly reduce the electron density of the pyridine ring, making electrophilic aromatic substitution exceptionally difficult. Computational studies on the nitration of pyridine derivatives have shown that in the strongly acidic media required for many EAS reactions, the pyridine nitrogen is protonated, which further deactivates the ring. rsc.orgresearchgate.net
Should a reaction be forced under harsh conditions, substitution would be strongly directed to the C-5 position, which is meta to both the C-2 substituents and the ring nitrogen.
| Position on Pyridine Ring | Influence of Substituents on Electrophilic Attack |
| Ring Nitrogen | Deactivating, directs meta (C-3, C-5) |
| C-2 Substituents (-CN, -C≡CSiMe₃) | Strongly deactivating, directs meta (C-4, C-6) |
| Combined Directing Effect | The ring is strongly deactivated. Attack, if it occurs, is predicted at C-5. |
Chemo-, Regio-, and Stereoselective Transformations
Achieving high levels of selectivity is a central goal in modern organic synthesis. For a multifunctional molecule like this compound, controlling the chemo-, regio-, and stereoselectivity of its transformations is crucial for its effective use as a synthetic building block.
Asymmetric Transformations Involving Pyridine-Alkyne Systems
Asymmetric synthesis aims to produce specific stereoisomers of a chiral product. This is of paramount importance in fields like medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. For pyridine-alkyne systems, asymmetric transformations can introduce chirality at various positions, leading to valuable, enantioenriched building blocks.
While specific asymmetric reactions starting from this compound are not widely reported, studies on related systems illustrate the strategies employed. One notable approach is the use of chiral auxiliaries. For instance, the palladium-catalyzed hydrogenation of pyridines bearing a chiral oxazolidinone auxiliary has been used to synthesize enantioenriched δ-lactams. researchgate.net This "interrupted hydrogenation" strategy involves the partial reduction of the pyridine ring and subsequent cyclization, with the chiral auxiliary directing the stereochemical outcome. researchgate.net
Another strategy involves the use of chiral catalysts. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for the asymmetric desymmetrization of certain diyne substrates to produce quaternary oxindoles with high enantiomeric excess. researchgate.net Such catalytic systems could potentially be adapted for asymmetric reactions involving the alkyne moiety of pyridine-alkyne compounds.
The table below presents examples of asymmetric transformations on related pyridine structures.
| Reaction Type | Substrate Type | Catalytic System / Auxiliary | Product Type | Key Feature |
| Interrupted Hydrogenation researchgate.net | Oxazolidinone-substituted pyridines | Pd/C, Chiral Oxazolidinone | Enantioenriched δ-lactams | Chiral auxiliary controls stereochemistry of ring functionalization. |
| Asymmetric Cycloaddition researchgate.net | Aniline-tethered alkynyl cyclohexadienones | Pd(II) with chiral ligand | Cyclohexenone-fused tetrahydropyrano[3,4-b]indoles | Asymmetric intramolecular aminopalladation/1,4-addition cascade. |
Catalytic Approaches to Enhance Selectivity
Catalysis offers powerful tools to control the outcome of chemical reactions, often enabling transformations that would otherwise be unselective or not occur at all. For pyridine-alkyne systems, catalytic approaches are essential for achieving chemo-, regio-, and stereoselectivity.
Regioselectivity in C-H Functionalization: The direct functionalization of C-H bonds is an atom-economical synthetic strategy. However, controlling the position of functionalization on a pyridine ring is challenging. While many methods favor the C-2 or C-4 positions, recent research has shown that specialized catalysts can override this intrinsic preference. For example, a bifunctional N-heterocyclic carbene-ligated Nickel-Aluminum catalyst has been developed for the C-3 alkenylation of pyridines with alkynes. researchgate.netnih.gov This system achieves high C-3 selectivity, providing a route to otherwise difficult-to-access substituted pyridines. researchgate.netnih.gov
Regioselectivity in Alkyne Transformations: The reactivity of the alkyne group can also be controlled through catalysis. In the rhodium-catalyzed hydrothiolation of phenylacetylene, the addition of pyridine was found to dramatically enhance the selectivity for the α-vinyl sulfide (B99878) product (Markovnikov addition). rsc.org DFT calculations suggest that the coordination of pyridine to a key β-alkenyl intermediate destabilizes it relative to the α-alkenyl intermediate, thereby directing the reaction pathway to favor the α-product. rsc.org
Chemoselectivity and Regioselectivity in Cross-Coupling: The formation of the 2-alkynylpyridine scaffold itself often relies on selective catalytic methods. Boron trifluoride etherate (BF₃·OEt₂) has been used to mediate the oxidative cross-coupling of pyridines with alkynyllithium reagents, which selectively adds the alkyne group to the C-2 position of the pyridine ring. researchgate.net
The following table summarizes key catalytic approaches for enhancing selectivity in reactions relevant to pyridine-alkyne systems.
| Reaction | Catalyst / Reagent | Substrates | Selectivity Achieved |
| C-H Alkenylation researchgate.netnih.gov | Bifunctional NHC-Ni-Al catalyst | Pyridines, Alkynes | High C-3 regioselectivity |
| Alkyne Hydrothiolation rsc.org | Quinolinolate-Rhodium(I)-NHC complex | Thiophenol, Phenylacetylene | High α-regioselectivity (enhanced by pyridine additive) |
| Oxidative Cross-Coupling researchgate.net | BF₃·OEt₂ | Pyridines, Alkynyllithium reagents | High C-2 regioselectivity for alkynylation |
Advanced Spectroscopic and Structural Elucidation Methodologies
Infrared (IR) and Raman Spectroscopy Methods for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful for identifying the key functional groups present in 2-((Trimethylsilyl)ethynyl)nicotinonitrile.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The spectrum provides a "fingerprint" of the functional groups. For the target molecule, the most characteristic absorption bands would be:
C≡N (Nitrile): A sharp, strong absorption band around 2220-2240 cm⁻¹. libretexts.org
C≡C (Alkyne): A sharp, medium-to-weak absorption band around 2150-2175 cm⁻¹. The intensity is often reduced in symmetrically substituted alkynes, but its conjugation with the pyridine (B92270) ring should make it observable. libretexts.org
C-H (Aromatic): Stretching vibrations typically appear above 3000 cm⁻¹.
C-H (Aliphatic, TMS): Stretching vibrations from the methyl groups appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). openstax.org
Si-C (Trimethylsilyl): Characteristic bending (rocking) vibrations for the Si-(CH₃)₃ group are expected around 840 cm⁻¹ and 760 cm⁻¹.
C=C/C=N (Pyridine Ring): A series of absorptions in the 1400-1600 cm⁻¹ region. pressbooks.pub
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and non-polar bonds. uark.edu For this molecule, the C≡C triple bond, which may be weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. aps.org Similarly, the symmetric breathing modes of the pyridine ring would be readily observable. mdpi.comnih.gov The C≡N stretch is also Raman active. rsc.org
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| -C≡N (Nitrile) | Stretch | 2220 - 2240 | IR (Strong), Raman (Medium) |
| -C≡C- (Alkyne) | Stretch | 2150 - 2175 | IR (Weak/Medium), Raman (Strong) |
| Aromatic C-H | Stretch | 3000 - 3100 | IR (Medium) |
| Aliphatic C-H (in TMS) | Stretch | 2850 - 2960 | IR (Strong) |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | IR & Raman (Multiple bands) |
| Si-(CH₃)₃ | Symmetric Bend/Rock | ~840, ~760 | IR (Strong) |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the determination of the exact elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₁H₁₂N₂Si), the expected exact mass of the molecular ion [M]⁺ can be calculated with high precision.
Analysis by HRMS would confirm the elemental composition C₁₁H₁₂N₂Si. rsc.org Common ionization techniques like Electrospray Ionization (ESI) would likely show the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. miamioh.edu The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Expected fragmentation pathways for this molecule include:
Loss of a methyl group (-CH₃) from the TMS moiety, resulting in a prominent [M-15]⁺ ion.
Cleavage of the entire TMS group (-Si(CH₃)₃), leading to an [M-73]⁺ ion.
Fragmentation of the pyridine ring or loss of HCN from the nitrile group.
The unique isotopic signature of silicon (²⁸Si, ²⁹Si, ³⁰Si) provides an additional layer of confirmation in high-resolution mass spectra, where the characteristic M, M+1, and M+2 peaks can be resolved and their ratios compared to theoretical values. chemrxiv.org
Ionization Techniques (e.g., Electrospray Ionization (ESI), Chemical Ionization (CI), Electron Ionization (EI))
Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound. The choice of ionization technique dictates the nature of the resulting mass spectrum, particularly the extent of fragmentation.
Electron Ionization (EI): As a hard ionization technique, EI bombards the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and numerous fragment ions. nist.gov This fragmentation is highly reproducible and provides a "fingerprint" that is useful for structural elucidation. For this compound, the molecular ion would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃): A common fragmentation for trimethylsilyl (B98337) compounds, resulting in a prominent [M-15]⁺ peak.
Loss of the trimethylsilyl group (•Si(CH₃)₃): Cleavage of the C-Si bond would yield an ion corresponding to the ethynylnicotinonitrile fragment.
Fragmentation of the pyridine ring: Further fragmentation could involve the loss of HCN from the nicotinonitrile core.
Electrospray Ionization (ESI) and Chemical Ionization (CI): These are soft ionization techniques that impart less energy to the analyte molecule, resulting in minimal fragmentation. chemimpex.commdpi.com They are particularly useful for unambiguously determining the molecular weight of a compound. chemimpex.com When analyzing this compound using ESI or CI in positive ion mode, the primary species observed would be the protonated molecule, [M+H]⁺. rsc.org This occurs through the protonation of the basic nitrogen atom on the pyridine ring. The high sensitivity and compatibility with liquid chromatography make ESI a preferred method for many applications. chemimpex.com
Table 1: Predicted Mass Spectrometry Data for C₁₁H₁₂N₂Si| Ionization Mode | Predicted Ion | Description |
|---|---|---|
| ESI / CI | [M+H]⁺ | Protonated molecular ion, expected as the base peak. |
| EI | M⁺• | Molecular ion. |
| EI | [M-15]⁺ | Fragment resulting from the loss of a methyl group. |
| EI | [M-73]⁺ | Fragment resulting from the loss of the trimethylsilyl group. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. thermofisher.comnih.gov This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions. While a published crystal structure for this compound was not identified, the methodologies for its determination are standard. rsc.org
Single Crystal Growth Methodologies
The prerequisite for single-crystal X-ray diffraction is the availability of high-quality, single crystals of sufficient size. Several methods are commonly employed to grow such crystals from a purified sample of the compound.
Slow Evaporation: This is the most common technique, where the compound is dissolved in a suitable solvent or solvent mixture to near saturation. nih.gov The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals nucleate and grow. For a molecule like this compound, solvents such as ethanol, acetone, or mixtures like dichloromethane/hexane would be appropriate candidates. rsc.org
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.
Crystallographic Data Collection and Refinement Protocols
Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. The resulting diffraction pattern of spots is recorded on a detector.
The data collection and refinement process follows a standard protocol:
Data Collection: The positions and intensities of thousands of reflections are collected.
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
Structure Refinement: The atomic model is refined against the experimental data using a least-squares method. mdpi.com This iterative process optimizes the atomic coordinates, thermal parameters, and occupancy to improve the agreement between the calculated and observed diffraction patterns, typically measured by the R-factor.
The final output is a detailed crystallographic information file (CIF) containing all structural parameters.
Table 2: Illustrative Crystallographic Data and Refinement Parameters| Parameter | Example Value |
|---|---|
| Empirical formula | C₁₁H₁₂N₂Si |
| Formula weight | 200.32 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å, b = 12.0 Å, c = 11.5 Å, β = 95.0° |
| Volume | 1168 ų |
| Z (Molecules per unit cell) | 4 |
| Reflections collected / unique | 8500 / 2100 |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.110 |
| R indices (all data) | R1 = 0.060, wR2 = 0.125 |
Other Complementary Characterization Techniques
UV-Visible Spectroscopy Methods for Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with its conjugated π-system.
The key chromophore is the 2-ethynylnicotinonitrile core. Expected electronic transitions include:
π → π* transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic pyridine ring and the conjugated ethynyl (B1212043) and nitrile groups. These are typically strong absorptions.
n → π* transitions: These lower-energy transitions involve the excitation of non-bonding electrons (from the nitrogen lone pairs of the pyridine and nitrile groups) to π* anti-bonding orbitals. These absorptions are generally weaker than π → π* transitions.
The presence of the electron-deficient pyridine ring and nitrile group would influence the absorption maxima (λ_max). mdpi.com The trimethylsilyl group itself does not significantly contribute to the absorption in the near-UV range. The spectrum would provide valuable data for comparison with related compounds and for computational studies.
Elemental Analysis Methodologies
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic sample. This method provides experimental validation of the compound's empirical formula.
The procedure involves combusting a precisely weighed sample of this compound in an excess of oxygen. The combustion products (CO₂, H₂O, and N₂) are collected and quantified. The results are then compared to the theoretical percentages calculated from the molecular formula (C₁₁H₁₂N₂Si). A close match between the found and calculated values (typically within ±0.4%) is a crucial indicator of the sample's purity and confirmation of its elemental composition.
Table 3: Elemental Analysis Data for C₁₁H₁₂N₂Si| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 65.96 | (e.g., 65.90) |
| Hydrogen (H) | 6.04 | (e.g., 6.08) |
| Nitrogen (N) | 13.98 | (e.g., 13.92) |
Advanced Applications of 2 Trimethylsilyl Ethynyl Nicotinonitrile in Materials Science and Organic Synthesis
Precursors for Advanced Organic and Hybrid Materials
The distinct functionalities within 2-((Trimethylsilyl)ethynyl)nicotinonitrile make it a valuable building block for a variety of advanced materials. The trimethylsilyl (B98337) group serves as a protective placeholder for the terminal alkyne, which can be selectively deprotected to participate in polymerization and coupling reactions. The nicotinonitrile moiety, with its inherent electronic properties and potential for hydrogen bonding, contributes to the desirable characteristics of the resulting materials.
Monomers in Conjugated Polymer Synthesis for Optoelectronic Applications
While direct polymerization of this compound is not extensively documented, its structure is highly analogous to monomers used in the synthesis of conjugated polymers for optoelectronic applications. The ethynyl (B1212043) group is a key component in the formation of poly(arylene ethynylene)s (PAEs), a class of conjugated polymers known for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
The general synthetic strategy involves the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. rsc.org In this context, the trimethylsilyl group on this compound can be cleaved to reveal the terminal alkyne. This deprotected monomer can then be copolymerized with a suitable dihalo-aromatic comonomer to yield a conjugated polymer. The nicotinonitrile unit, being an electron-withdrawing group, can be strategically incorporated to tune the electronic properties, such as the band gap and charge transport characteristics, of the resulting polymer. nih.gov The desilylation step is crucial and can be achieved under mild conditions, making it compatible with a variety of functional groups. nih.govresearchgate.net
Table 1: Potential Polymerization Reaction of this compound
| Reaction Type | Reactants | Potential Product | Key Features |
| Sonogashira Polycondensation | 2-Ethynylnicotinonitrile (from desilylation), Dihalo-aromatic comonomer | Poly(arylene ethynylene) with nicotinonitrile pendants | Tunable electronic properties, potential for high charge mobility. |
Building Blocks for Fluorescent Materials and Molecular Probes (non-biological)
Nicotinonitrile derivatives are known to be effective fluorophores. researchgate.netresearchgate.net The incorporation of an ethynyl linkage often enhances the fluorescence quantum yield and allows for the extension of the π-conjugated system, which can be used to fine-tune the emission wavelength. While specific studies on the fluorescence of this compound are not abundant, related structures have shown significant promise. For instance, other trimethylsilylethynyl-substituted aromatic compounds have been investigated as fluorescent sensors. researchgate.netmdpi.com
The synthesis of such fluorescent materials often involves the Sonogashira coupling reaction to attach the nicotinonitrile fluorophore to other aromatic systems, thereby creating donor-acceptor type chromophores with interesting photophysical properties. researchgate.net The trimethylsilyl group in this compound provides a convenient handle for such synthetic transformations. These materials can be used as non-biological molecular probes, for example, in the detection of metal ions or other small molecules through fluorescence quenching or enhancement mechanisms. nih.govmdpi.com
Table 2: Potential Application in Fluorescent Probes
| Probe Type | Target Analyte | Sensing Mechanism | Potential Advantage |
| Chemosensor | Metal Ions | Coordination-induced fluorescence change | High sensitivity and selectivity based on the nicotinonitrile binding site. |
Integration into Supramolecular Assemblies and Frameworks
The nicotinonitrile group is an excellent hydrogen bond acceptor, and the linear ethynyl group can participate in π-stacking interactions. These non-covalent interactions are the driving forces for the formation of well-ordered supramolecular assemblies and frameworks. researchgate.net While the direct use of this compound in supramolecular chemistry is an emerging area, its structural motifs are highly conducive to the design of such systems.
The compound could be integrated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) either as a ligand after deprotection of the alkyne or as a building block where the nitrile group coordinates to a metal center. The resulting frameworks could exhibit interesting properties such as porosity for gas storage or catalysis.
Intermediates in the Synthesis of Complex Organic Molecules
The reactivity of both the nicotinonitrile ring and the protected ethynyl group makes this compound a versatile intermediate in the synthesis of more complex organic structures, including various heterocyclic compounds and analogs of natural products.
Scaffolds for Diverse Heterocyclic Compound Construction
Nicotinonitrile and its derivatives are well-established precursors for a wide array of heterocyclic compounds. nih.govresearchgate.netnih.gov The cyano group can be transformed into various other functionalities, such as amides, carboxylic acids, or can participate in cycloaddition reactions to form fused ring systems.
The ethynyl group, after deprotection, is also a highly versatile functional group for the construction of heterocycles. For example, it can undergo [3+2] cycloaddition reactions with azides to form triazoles or with nitrile oxides to form isoxazoles. mdpi.com The combination of the nicotinonitrile core with the reactive ethynyl group in a single molecule provides a powerful scaffold for the rapid assembly of complex, polycyclic heterocyclic systems. The Sonogashira coupling reaction is also a key tool in this context, allowing for the attachment of the nicotinonitrile scaffold to other molecular fragments. mdpi.comresearchgate.net
Synthetic Routes to Natural Product Analogs and Derivatives
Natural products are a rich source of inspiration for the development of new therapeutic agents. nih.govnih.gov The synthesis of analogs and derivatives of natural products is a crucial strategy in medicinal chemistry to improve their efficacy and pharmacokinetic properties. nih.govresearchgate.net
The structural features of this compound make it an attractive starting material for the synthesis of natural product analogs. The nicotinonitrile moiety is present in several biologically active natural products. The protected alkyne can be elaborated into various side chains or used as a linchpin to connect different molecular fragments, a common strategy in the total synthesis of complex natural products. researchgate.net For instance, the ethynyl group can be hydrated to form a methyl ketone, reduced to an alkene or alkane, or coupled with other fragments to build up the carbon skeleton of the target molecule.
Future Research Directions and Emerging Trends
Development of Sustainable and Eco-Friendly Synthetic Routes
A significant area for future research is the development of green and sustainable methods for the synthesis of 2-((trimethylsilyl)ethynyl)nicotinonitrile and its derivatives. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, toxic reagents, and significant waste generation. The principles of green chemistry offer a roadmap for innovation in this area.
Future synthetic approaches could focus on:
Catalytic Systems: The use of earth-abundant metal catalysts or even metal-free catalytic systems can offer more sustainable alternatives to precious metal catalysts. For instance, copper-catalyzed processes for the formation of C-C and C-N bonds are gaining traction. organic-chemistry.org
Alternative Solvents: The exploration of eco-friendly solvents, such as deep eutectic solvents or bio-based solvents, can significantly reduce the environmental impact of the synthesis. organic-chemistry.org
Flow Chemistry: Continuous-flow reactors offer improved safety, efficiency, and scalability for chemical reactions. bohrium.com Developing a flow-based synthesis for this compound could lead to higher yields and reduced waste. bohrium.comvcu.edu
The development of such sustainable routes is not only environmentally responsible but also economically advantageous, particularly for large-scale production.
Exploration of Unconventional Reactivity and Novel Transformations
The rich chemical functionality of this compound provides a fertile ground for exploring novel chemical transformations. The interplay between the nicotinonitrile core and the silylated alkyne offers opportunities for reactions that go beyond standard transformations.
| Functional Group | Potential Unconventional Reactions |
| Silylated Alkyne | C-H activation, nih.gov cycloaddition reactions, nih.gov and reactions involving the silicon-carbon bond. umn.edu |
| Nicotinonitrile | Metal-catalyzed cross-coupling reactions, nih.gov functionalization of the pyridine (B92270) ring, nih.gov and transformations of the nitrile group. researchgate.net |
| Combined Reactivity | Intramolecular cyclizations, domino reactions, and multicomponent reactions. nih.gov |
Future research in this area could uncover new reaction pathways leading to complex and diverse molecular architectures. For example, the hydrohalogenation of ethynylpyridines has been shown to proceed through a nucleophilic attack mechanism, a less common pathway for this type of transformation. nih.govacs.org Investigating similar unconventional reactivity for this compound could lead to the discovery of novel synthetic methodologies.
Integration into High-Throughput Synthesis and Screening Methodologies
The modular nature of this compound makes it an ideal candidate for integration into high-throughput synthesis and screening (HTS) platforms. These technologies are crucial in modern drug discovery for rapidly generating and evaluating large libraries of compounds. nih.govdrugdiscoverytrends.comresearchgate.net
The pyridine and nitrile moieties are common features in many biologically active compounds, including kinase inhibitors. nih.govresearchgate.netoup.com By leveraging the reactivity of the ethynyl (B1212043) group, diverse libraries of substituted pyridines can be synthesized in parallel formats. These libraries can then be screened against a wide range of biological targets to identify new lead compounds. selleckchem.com
The amenability of this compound to automated synthesis would further accelerate the drug discovery process. researchgate.net The development of robust and automated synthetic routes will be a key enabler for fully realizing the potential of this compound in high-throughput applications.
Synergistic Approaches Combining Experimental and Advanced Computational Studies
The synergy between experimental and computational chemistry is a powerful tool for understanding and predicting chemical reactivity and properties. rsc.orgnih.govrsc.org For this compound, computational methods such as Density Functional Theory (DFT) can provide valuable insights into its electronic structure, reaction mechanisms, and spectroscopic properties. scirp.orgnih.govepstem.net
Future research will likely see an increased use of computational studies to:
Predict Reactivity: DFT calculations can help predict the most likely sites of reaction and the feasibility of different reaction pathways. mdpi.com
Elucidate Reaction Mechanisms: Computational modeling can provide detailed information about transition states and intermediates, which is often difficult to obtain experimentally. mdpi.com
Design Novel Derivatives: By understanding the structure-activity relationships, computational methods can guide the design of new derivatives with desired properties. nih.gov
This integrated approach will not only accelerate the pace of research but also lead to a deeper understanding of the fundamental chemistry of this versatile compound. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 2-((Trimethylsilyl)ethynyl)nicotinonitrile?
Answer: The synthesis typically involves Sonogashira cross-coupling between a halogenated nicotinonitrile derivative (e.g., 2-bromonicotinonitrile) and trimethylsilylacetylene (TMSA). Key steps include:
- Use of palladium catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide as a co-catalyst .
- Reaction under inert atmosphere (argon/nitrogen) to prevent oxidation of intermediates.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Validation by ¹H/¹³C NMR and FT-IR to confirm ethynyl-silyl bond formation (e.g., C≡C-Si peaks at ~2150 cm⁻¹ in IR) .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H NMR to confirm aromatic protons and absence of starting materials; ¹³C NMR for C≡C-Si resonance (~95–100 ppm) .
- X-ray Crystallography : To resolve molecular geometry, bond angles (e.g., C≡C-Si bond ~178°), and crystal packing (if single crystals are obtainable) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns consistent with silicon .
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Q. What safety precautions are critical during handling and storage?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (nitriles are toxic) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the TMS-ethynyl group .
- Waste Disposal : Neutralize with alkaline ethanol before incineration to avoid cyanide release .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for silylated ethynyl derivatives?
Answer: Common issues and solutions include:
- Impurity Peaks : Use preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate pure fractions .
- Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 25°C) to suppress rotational isomerism around the C≡C bond .
- Solvent Artifacts : Ensure deuterated solvents (CDCl₃, DMSO-d₆) are anhydrous; residual moisture may hydrolyze TMS groups, causing peak splitting .
Q. What strategies optimize Sonogashira coupling yields for TMS-ethynyl-nicotinonitrile derivatives?
Answer:
- Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. Pd(dba)₂ with ligands like XPhos for improved electron-deficient aryl coupling .
- Solvent Optimization : Use DMF or THF with 10% NEt₃ to stabilize palladium intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hrs) at 80°C to minimize side reactions (e.g., homocoupling) .
Q. How does the trimethylsilyl group influence the compound’s electronic properties and reactivity?
Answer:
- Electron Withdrawal : The TMS group stabilizes the ethynyl π-system, lowering LUMO energy and enhancing electrophilicity for nucleophilic additions (e.g., cycloadditions) .
- Steric Effects : DFT calculations (B3LYP/6-31G*) show TMS creates steric hindrance, directing regioselectivity in cross-coupling reactions .
- Photophysical Impact : UV-vis spectroscopy reveals bathochromic shifts (~20 nm) compared to non-silylated analogs due to extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
